molecular formula C14H25NO3S B6785612 N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B6785612
M. Wt: 287.42 g/mol
InChI Key: JHCNFOGTZCDWOH-UHFFFAOYSA-N
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Description

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound with a unique structure that includes cyclobutyl groups and an oxolane ring

Properties

IUPAC Name

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c16-19(17,10-11-7-8-18-9-11)15-14(12-3-1-4-12)13-5-2-6-13/h11-15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCNFOGTZCDWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCC2)NS(=O)(=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of cyclobutylmethylamine with oxolane-3-carboxylic acid, followed by sulfonation using methanesulfonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[di(cyclobutyl)methyl]-1-(oxolan-3-yl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(cyclobutylmethyl)-1-(oxolan-3-yl)methanesulfonamide: This compound has a similar structure but lacks the additional cyclobutyl group, leading to different chemical and biological properties.

    N-(cyclopropylmethyl)-1-(oxolan-3-yl)methanesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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